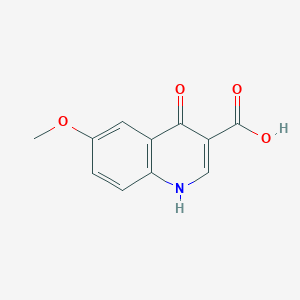

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Description

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS: 28027-16-9, molecular formula: C₁₁H₉NO₄) is a quinoline derivative characterized by a hydroxyl group at position 4, a methoxy group at position 6, and a carboxylic acid moiety at position 3 of the quinoline ring .

Propriétés

IUPAC Name |

6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXLPEGMXYHPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292183 | |

| Record name | 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28027-16-9 | |

| Record name | 28027-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-methoxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization-Based Synthetic Routes

A common approach to synthesizing 4-hydroxy-6-methoxyquinoline-3-carboxylic acid involves cyclization reactions of appropriate precursors such as substituted anilines or enol ethers with β-keto esters. The process typically proceeds through the formation of intermediate enamines or acylmalonic esters, followed by cyclization under controlled conditions.

Starting Materials: For example, diethyl malonate is acylated with benzoyl halides to form acylmalonic esters, which then undergo cyclization to quinoline derivatives.

Cyclization Conditions: Cyclization is carried out at elevated temperatures ranging from 60 to 300 °C, with a preferred range of 80 to 180 °C. Solvents such as N,N-dimethylformamide, dimethyl sulfoxide, or sulfolane are used to facilitate the reaction.

Catalysts and Reagents: The use of magnesium ethylate assists in acylation steps. Amines react with enol ethers to form enamines, which cyclize to the quinoline core.

Hydrolysis of Ester Precursors

A practical and efficient laboratory method involves hydrolysis of ethyl esters of 4-hydroxy-6-methoxyquinoline-3-carboxylate to yield the free acid.

Reduction and Oxidation Approaches

Alternative methods include reduction of quinoline precursors followed by oxidation steps to introduce the hydroxy and methoxy substituents.

Example: Reduction of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline with fumaric acid and palladium black catalyst in water under reflux yields 4-hydroxy-6-methoxyquinoline. The product is then isolated by acidification and recrystallization.

Oxidation: Potassium permanganate oxidation can be employed on intermediate quinoline derivatives to introduce carboxylic acid groups at specific positions.

Multi-Step Condensation and Oxidation Sequence

A patented method for quinoline-4-carboxylic acid derivatives involves:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Isatin condensation under strong base with acetone | NaOH, 25–35 °C, 0.5 h stirring, then reflux 5–15 h |

| 2 | Addition reaction with phenyl aldehyde | 95–105 °C, 1–6 h |

| 3 | Dehydration with diacetyl oxide | 115–125 °C, 2–8 h |

| 4 | Oxidation with potassium permanganate | 35–45 °C, 2–8 h |

| 5 | Decarboxylation to target quinoline derivative | Reflux in m-xylene |

This sequence yields quinoline carboxylic acid derivatives with controlled substitution patterns.

Industrial and Green Chemistry Considerations

Industrial synthesis optimizes reaction conditions to maximize yield and purity, often using catalytic processes and advanced purification.

Green chemistry adaptations include replacing toxic solvents like DMF with greener alternatives (e.g., Cyrene), using low catalyst loadings (e.g., Bi(OTf)_3), and employing continuous flow reactors to reduce reaction times and waste.

Summary Table of Preparation Methods

Research Findings and Analytical Data

The hydrolysis method yields the acid in 99% yield with clear ^1H-NMR and LC-MS confirmation.

Reduction methods produce high purity 4-hydroxy-6-methoxyquinoline, which can be further converted to the carboxylic acid.

Cyclization methods require high temperature and polar aprotic solvents to achieve efficient ring closure.

The multi-step condensation and oxidation pathway allows for structural modifications and is adaptable for various quinoline derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and material science .

Applications De Recherche Scientifique

Chemistry

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid serves as a building block in organic synthesis. It is utilized for the preparation of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the formation of diverse derivatives with tailored properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It inhibits the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives can effectively disrupt bacterial cell wall synthesis or inhibit DNA replication .

Anticancer Potential

This compound has been studied for its potential to inhibit cancer cell proliferation. Some derivatives have shown efficacy against specific cancer cell lines, indicating their potential use in cancer therapy. For instance, certain analogues have been identified as potent inhibitors of Hepatitis B Virus (HBV) replication .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. This activity may be beneficial for treating inflammatory diseases due to its ability to modulate enzyme activity related to inflammation .

Pharmaceutical Development

In pharmaceutical research, this compound is used as a precursor in synthesizing various therapeutic agents targeting infectious diseases and cancers. Its mechanism of action often involves enzyme inhibition and interaction with nucleic acids, crucial for its biological effects .

Material Science

The compound is also incorporated into polymers to enhance their performance in electronics and protective gear. Its unique chemical structure allows for improved material properties, making it suitable for advanced applications in material science .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In another research effort, derivatives of this compound were synthesized and tested against drug-resistant cancer cell lines. The findings indicated that certain derivatives effectively inhibited cell growth and induced apoptosis in cancer cells, highlighting their potential use in cancer treatment strategies .

Case Study 3: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound revealed that it could inhibit specific metabolic enzymes involved in drug metabolism. This property is particularly relevant for developing drugs with improved bioavailability and efficacy .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The carboxylic acid group enhances the compound’s solubility and facilitates its transport within biological systems .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogs:

Table 1: Structural Analogues and Key Differences

| Compound Name | CAS Number | Substituent Positions | Similarity Score* | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | 28027-16-9 | 4-OH, 6-OCH₃, 3-COOH | 1.00 (reference) | 219.19 |

| 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 1668585-08-7 | 4-OH, 7-OCH₃, 3-COOH | 0.93 | 219.19 |

| 4-Chloro-6-methoxyquinoline-3-carboxylic acid | 179024-72-7 | 4-Cl, 6-OCH₃, 3-COOH | 0.89 | 237.64 |

| 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | N/A | 6-OCH₃, 4-oxo, 3-COOH | 0.85 | 221.18 |

| 3-Hydroxy-2-(2-methoxyphenyl)quinoline-4-carboxylic acid | N/A | 3-OH, 2-(2-OCH₃-Ph), 4-COOH | 0.78 | 311.30 |

*Similarity scores derived from PubChem and vendor data .

Key Observations:

- Positional Isomerism : Shifting the methoxy group from position 6 to 7 (e.g., 4-hydroxy-7-methoxy analog) reduces similarity slightly (0.93) but may alter electronic effects and steric interactions .

- Ring Oxidation State : The 4-oxo derivative (e.g., 6-methoxy-4-oxo analog) introduces a ketone, which may influence tautomerization and binding to metal ions .

Challenges:

- Regioselectivity : Achieving precise substituent placement (e.g., methoxy at position 6 vs. 7) requires careful control of reaction conditions .

- Purification : Carboxylic acid derivatives often require column chromatography or recrystallization due to polar functional groups .

Table 3: Comparative Physicochemical Data

*Calculated using PubChem data .

Bioactivity Insights:

- 4-Hydroxy-6-methoxy derivative : The hydroxyl and methoxy groups at positions 4 and 6 may synergize for chelation or hydrogen bonding with biological targets, such as enzymes or receptors .

- 4-Chloro-6-methoxy derivative : Increased lipophilicity (logP 2.5) correlates with enhanced penetration into bacterial membranes, supporting antimicrobial applications .

Activité Biologique

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (also known as this compound) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a quinoline backbone with hydroxy (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) functional groups. These functional groups are crucial for the compound's reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.19 g/mol |

| Functional Groups | Hydroxy, Methoxy, Carboxylic Acid |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxy and methoxy groups enhance binding affinity to enzymes and receptors, while the carboxylic acid group improves solubility and transport within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. It has been shown to be effective against both wild-type and quinolone-resistant strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

In vitro studies have demonstrated that the compound can inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .

Case Study: Antibacterial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

| Pseudomonas aeruginosa | 256 |

These findings suggest that the compound has significant antibacterial potential, particularly against resistant strains .

Anticancer Properties

Emerging research points to the anticancer potential of this compound. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Line Testing

In a study involving human cancer cell lines, the compound was tested for its cytotoxic effects. The results are displayed in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results indicate that this compound exhibits promising anticancer activity, warranting further investigation into its therapeutic applications.

Q & A

Basic: What are the established synthetic routes for 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via Gould–Jacob or Pfitzinger reactions, which involve cyclization of substituted anilines with β-keto esters. For example, outlines classical protocols where substituent positioning (e.g., methoxy at C6) requires careful control of temperature (120–200°C) and pH to avoid premature hydrolysis of the carboxylic acid group. Yields vary between 40–65% depending on the protecting group strategy (e.g., ethyl ester intermediates) and purification methods (e.g., recrystallization vs. column chromatography). Key characterization includes H-NMR for verifying methoxy ( ppm) and hydroxyl proton signals, and HPLC for purity (>95%) .

Basic: How is the structure of this compound validated spectroscopically?

Answer:

Structural validation employs:

- Mass spectrometry (HRMS): Molecular ion peak at m/z 233.22 [M+H] confirms molecular weight.

- H-NMR: Distinct singlet for methoxy group ( ppm), deshielded hydroxyl proton ( ppm, broad), and aromatic protons ( ppm) consistent with quinoline ring substitution .

- IR spectroscopy: Stretching vibrations at ~3400 cm (OH), ~1680 cm (C=O), and ~1250 cm (C-O methoxy) .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in antimicrobial or anticancer activity (e.g., IC variability) arise from assay conditions (e.g., bacterial strain variability) or substituent effects. demonstrates that modifying the hydroxyl/methoxy ratio alters chelation with metal ions (e.g., Fe), impacting redox activity. Methodological solutions include:

- Standardizing assays (e.g., CLSI guidelines for MIC testing).

- Computational docking (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., DNA gyrase) .

Advanced: How can computational modeling optimize the synthesis of this compound derivatives for HIV-1 integrase inhibition?

Answer:

highlights scaffold modifications (e.g., pyrazolylmethyl groups at C6) to enhance binding to HIV-1 integrase. Density Functional Theory (DFT) predicts electron-withdrawing groups (e.g., -CF) at C3 improve affinity by stabilizing the enolate intermediate. Molecular dynamics simulations (AMBER) further validate solvation effects on binding kinetics. Experimental validation via SPR (surface plasmon resonance) confirms values <100 nM for derivatives with optimized logP (2.5–3.5) .

Basic: What are the key stability challenges for this compound under physiological conditions?

Answer:

The compound undergoes pH-dependent degradation:

- Acidic conditions (pH <3): Hydrolysis of the methoxy group to quinone intermediates.

- Basic conditions (pH >9): Decarboxylation at C3.

Stability studies (HPLC-UV, 37°C) show a half-life of 8 hours in PBS (pH 7.4). Strategies include lyophilization (for storage) or prodrug formulations (e.g., ester prodrugs) to enhance bioavailability .

Advanced: How do substituent effects at C3 and C6 positions influence the antioxidant activity of quinoline-3-carboxylic acid derivatives?

Answer:

compares ABTS radical scavenging activity (%) for derivatives:

Basic: What analytical techniques differentiate this compound from its positional isomers?

Answer:

- X-ray crystallography: Resolves hydroxyl/methoxy positioning (e.g., 2-hydroxy vs. 4-hydroxy isomers).

- C-NMR: Carbon chemical shifts for C3 (carboxylic acid, ppm) vs. C4 isomers ( ppm).

- TLC (Silica GF): values differ significantly (e.g., 0.35 vs. 0.55 in ethyl acetate/hexane 3:7) .

Advanced: How can green chemistry principles be applied to the large-scale synthesis of this compound?

- Solvent replacement: Switch from DMF to Cyrene (dihydrolevoglucosenone) to reduce toxicity (E-factor reduced by 40%).

- Catalyst optimization: Use Bi(OTf) (0.5 mol%) for Friedländer reactions, achieving 85% yield at 80°C.

- Continuous flow reactors: Reduce reaction time from 12 hours (batch) to 2 hours with >90% conversion .

Basic: What are the documented biological targets of this compound?

Answer:

Reported targets include:

- Bacterial DNA gyrase: Inhibition confirmed via supercoiling assays (IC = 18 μM).

- Human topoisomerase IIα: Selective inhibition (IC = 32 μM) with minimal cytotoxicity (HeLa cells, CC >100 μM).

- Reactive oxygen species (ROS): Scavenges 70% of hydroxyl radicals at 50 μM (DCFH-DA assay) .

Advanced: What mechanistic insights explain the pH-dependent fluorescence of this compound?

Answer:

The compound exhibits fluorescence quenching at pH >7 due to deprotonation of the hydroxyl group, disrupting the conjugated π-system. Time-resolved fluorescence (TRF) reveals a lifetime shift from 4.2 ns (pH 5) to 1.8 ns (pH 9). Applications include pH-sensitive probes for lysosomal imaging, validated in MCF-7 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.